Chemical structure and molecular weight of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
Chemical structure and molecular weight of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
An In-Depth Technical Guide to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine: Structure, Properties, and Synthetic Considerations
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine, a substituted phenethylamine derivative. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, molecular properties, and potential synthetic pathways. The content is structured to deliver not just data, but also the scientific reasoning behind the information presented, ensuring a thorough understanding for the target audience.
Introduction to the N-benzyl-2-phenylethanamine Scaffold
The N-benzyl-2-phenylethanamine core structure is a significant pharmacophore in medicinal chemistry. It is a derivative of phenethylamine, a class of organic compounds known for their psychoactive and stimulant properties.[1][2] The fundamental phenethylamine structure consists of a phenyl group attached to an ethylamine chain.[1][2] The N-benzyl substitution on the amine nitrogen introduces a second aromatic ring, creating a more complex and often more specific ligand for biological targets. The nature and position of substituents on both aromatic rings are critical in determining the pharmacological profile of these molecules.
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine is a specific derivative within this class, featuring an ethoxy and a methoxy group on the benzyl moiety. These substitutions are of particular interest as they can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.
Chemical Structure and Molecular Properties
The precise arrangement of atoms in N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine dictates its chemical behavior and interaction with biological systems.
Chemical Structure
The molecule is comprised of a 2-phenylethanamine backbone where the nitrogen atom is bonded to a benzyl group. This benzyl group is substituted at the 3-position with an ethoxy group (-OCH2CH3) and at the 4-position with a methoxy group (-OCH3).
Caption: 2D Chemical Structure of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine.
Molecular Formula and Weight
The molecular and physical properties of a compound are fundamental to its characterization and application in research.
| Property | Value | Source |
| Molecular Formula | C18H23NO2 | Calculated |
| Molecular Weight | 285.38 g/mol | Calculated |
| IUPAC Name | N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine |
The molecular formula and weight were calculated based on the constituent atoms of the deduced chemical structure.
Synthetic Pathways and Methodologies
Proposed Retrosynthetic Analysis
A logical approach to the synthesis involves the disconnection of the C-N bond between the benzyl group and the nitrogen of the phenethylamine.
Caption: Retrosynthetic analysis for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on general procedures for reductive amination and would require optimization for this specific substrate combination.
Step 1: Imine Formation
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To a solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or toluene) is added 2-phenylethanamine (1.0-1.2 eq).
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The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques such as TLC or LC-MS. For less reactive substrates, the addition of a catalytic amount of a weak acid (e.g., acetic acid) or the use of a dehydrating agent (e.g., molecular sieves) can facilitate the reaction.
Step 2: Reduction of the Imine
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Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common choices include sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is a milder and more selective reducing agent that can be used in a one-pot procedure.
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The reaction is stirred until the reduction is complete, as monitored by an appropriate analytical technique.
Step 3: Work-up and Purification
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The reaction is quenched by the addition of water or a dilute aqueous acid.
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The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
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The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield the pure N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine.
Potential Applications and Research Context
The structural motifs within N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine suggest several areas of potential research interest.
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Medicinal Chemistry: The phenethylamine core is a well-established scaffold for CNS-active agents. The specific substitution pattern on the benzyl ring could be explored for its interaction with various receptors, transporters, and enzymes in the central nervous system.
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Drug Development Intermediate: The related compound, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[3][4] This highlights the potential utility of the 3-ethoxy-4-methoxyphenyl moiety in the design of pharmaceutically active molecules.
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Structure-Activity Relationship (SAR) Studies: This compound can serve as a valuable tool in SAR studies to understand how the N-benzyl group and its substituents influence the biological activity of phenethylamines.
Conclusion
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine represents an interesting, yet underexplored, molecule within the vast chemical space of substituted phenethylamines. Its structure combines the well-known phenethylamine scaffold with a substituted benzyl group, offering potential for diverse biological activities. The synthetic route via reductive amination is a well-established and reliable method for accessing this and related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully elucidate its potential in medicinal chemistry and drug discovery.
References
- Google Patents. (2016). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
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IARC Exposome-Explorer. (n.d.). Phenethylamine (Compound). Retrieved from [Link]
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PubChem. (n.d.). 3-Ethoxy-4-methoxyphenethylamine. Retrieved from [Link]
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PubChem. (n.d.). (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. Retrieved from [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
Sources
- 1. Exposome-Explorer - Phenethylamine (Compound) [exposome-explorer.iarc.fr]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. 3-Ethoxy-4-methoxyphenethylamine | 86456-97-5 | Benchchem [benchchem.com]
- 4. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
